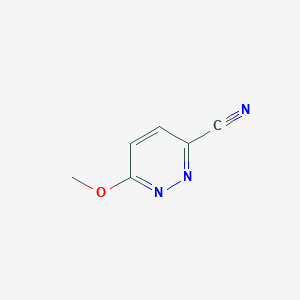

6-Methoxypyridazine-3-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxypyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVYFDLCHLWJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Methoxypyridazine 3 Carbonitrile and Analogues

Retrosynthetic Analysis of 6-Methoxypyridazine-3-carbonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, more readily available starting materials. The primary disconnections focus on the functional groups and the heterocyclic core.

A key strategy involves functional group interconversion (FGI). The carbonitrile group can be retrosynthetically derived from a primary amide, which in turn comes from a carboxylic acid or its ester. This leads to the key intermediate, 6-methoxypyridazine-3-carboxylic acid .

Further disconnection of the methoxy (B1213986) group via a nucleophilic aromatic substitution (SNAr) pathway points to a halogenated precursor, typically 6-chloropyridazine-3-carboxylic acid . This is a common and effective strategy for introducing alkoxy groups onto electron-deficient heterocyclic rings.

The pyridazine (B1198779) ring itself can be disconnected. The most common approach for forming a pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). This retrosynthetic step breaks the N-N bond and the two C-N bonds, leading to a hypothetical 1,4-dicarbonyl precursor containing the necessary carbon framework and functional group precursors.

An alternative disconnection strategy for the pyridazine ring is based on a [4+2] cycloaddition reaction, specifically an inverse-electron-demand Diels-Alder reaction. This approach would involve a 1,2,4,5-tetrazine (B1199680) reacting with an alkyne or an equivalent synthon to form the pyridazine core, with subsequent elimination reactions to achieve the desired aromatic system.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be achieved through various routes, primarily involving the modification of a pre-formed pyridazine ring or its construction via cyclization.

Functional Group Interconversion Pathways

Functional group interconversion is a powerful tool for installing the methoxy and carbonitrile moieties onto a pyridazine scaffold.

One of the most prevalent methods is the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of the pyridazine ring. For instance, a 6-chloropyridazine derivative can be converted to the desired 6-methoxy compound by treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727). google.comgoogle.com This reaction is facilitated by the electron-deficient nature of the pyridazine ring.

The synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid using sodium methoxide in methanol is a well-documented example of this transformation. google.com The reaction typically proceeds under reflux conditions. google.com

The introduction of the carbonitrile group often starts from a carboxylic acid. The process involves converting the carboxylic acid to a primary amide, which is then dehydrated to yield the nitrile. This two-step sequence is a standard and reliable method in organic synthesis.

Novel Cyclization Reactions for Pyridazine Ring Formation

The construction of the pyridazine ring is the cornerstone of synthesizing its derivatives. Classical and modern methods offer versatile pathways.

The most fundamental approach is the condensation of hydrazine or its derivatives with 1,4-dicarbonyl compounds. This reaction directly forms the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.

More contemporary methods include [4+2] cycloaddition reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly useful, where a 1,2,4,5-tetrazine (the diene component) reacts with an electron-rich dienophile. thieme-connect.de For the synthesis of a substituted pyridazine like the target molecule, a suitably functionalized tetrazine and alkyne would be required. This method offers a high degree of regiocontrol. organic-chemistry.org

Another modern approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines. These intermediates can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Synthesis of Key Precursors and Building Blocks

The availability and synthesis of key precursors are critical for the successful execution of the synthetic strategies outlined above.

Preparation of Functionalized Pyridazine Intermediates

The synthesis of appropriately substituted pyridazine intermediates is a crucial step. A common and versatile precursor is 6-chloropyridazine-3-carboxylic acid . A synthetic route to this compound starts with 3-chloro-6-methylpyridazine (B130396) . The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) or potassium dichromate, in a sulfuric acid medium. google.com The reaction is typically performed at elevated temperatures (50-80 °C), and the product can be isolated after extraction and recrystallization. google.com

Another vital intermediate is 3-chloro-6-methoxypyridazine (B157567) . This compound can be prepared from 3,6-dichloropyridazine (B152260) by selective monosubstitution with sodium methoxide. It serves as a precursor for introducing various functionalities at the 3-position, followed by transformations leading to the carbonitrile group. The electrochemical homocoupling of 3-chloro-6-methoxypyridazine has also been explored, highlighting its role as a key building block. google.com

Table 1: Synthesis of Key Pyridazine Intermediates

| Intermediate | Starting Material | Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 6-Chloropyridazine-3-carboxylic acid | 3-Chloro-6-methylpyridazine | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | 52-65% | google.com |

This interactive table summarizes the synthesis of important pyridazine building blocks.

Synthesis of Relevant Methoxy and Carbonitrile Precursors

The reagents that provide the methoxy and carbonitrile functionalities are typically simple and commercially available, though their preparation is straightforward.

The source of the methoxy group is usually sodium methoxide . It is prepared by the reaction of sodium metal with anhydrous methanol. This reagent is a strong nucleophile and base, ideal for the SNAr reaction on the chloropyridazine ring. google.comgoogle.com

For the carbonitrile group, when building the ring from acyclic precursors, a common building block is malononitrile (B47326) . It can react with chalcones or other 1,3-dicarbonyl equivalents in the presence of a base to form substituted pyridine-3-carbonitriles, a strategy that could be adapted for pyridazine synthesis. nih.govmdpi.com In the context of functional group interconversion, the precursors are those needed for amide formation (e.g., thionyl chloride, ammonia) and dehydration (e.g., phosphorus oxychloride, trifluoroacetic anhydride).

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methoxypyridazine-3-carboxylic acid |

| 6-Chloropyridazine-3-carboxylic acid |

| 3-Chloro-6-methylpyridazine |

| 3-Amino-6-methoxypyridazine |

| 3-Amino-6-chloropyridazine |

| 3-Chloro-6-methoxypyridazine |

| 3,6-Dichloropyridazine |

| Sodium methoxide |

| Malononitrile |

| Potassium permanganate |

Analogous Synthetic Methods from Related Heterocyclic Systems

While direct synthesis routes for this compound are specific, the principles can be understood through analogous reactions used to build related pyridine (B92270) and pyridazine ring systems.

A prevalent method for constructing the pyridine-3-carbonitrile (B1148548) scaffold involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with malononitrile. orientjchem.orgorientjchem.orgnih.gov This reaction provides a versatile entry to highly substituted pyridines.

The general procedure begins with the synthesis of a chalcone (B49325), typically through a Claisen-Schmidt condensation of an appropriate aldehyde and an acetophenone (B1666503) derivative in the presence of a base like potassium hydroxide (B78521). orientjchem.orgnih.gov The resulting chalcone is then reacted with malononitrile under basic conditions. orientjchem.orgorientjchem.org The base, such as sodium hydroxide or sodium methoxide in methanol, facilitates the Michael addition of the malononitrile anion to the β-carbon of the chalcone. orientjchem.orgnih.gov The reaction proceeds through a series of intermediates, culminating in cyclization and aromatization (often via oxidation or elimination) to yield the stable pyridine-3-carbonitrile ring system. nih.govmanipal.edu

For instance, various substituted chalcones have been successfully cyclized with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) or potassium hydroxide in methanol to afford the corresponding pyridine-carbonitrile derivatives in good yields. nih.govnih.gov The reaction of chalcones derived from 3-acetyl-2,5-dichlorothiophene (B158969) with malononitrile using methanolic KOH is a notable example, producing a series of 6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogues. nih.gov

Table 1: Examples of Reagents in Pyridine-Carbonitrile Synthesis

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product Type |

| Chalcone | Malononitrile | Sodium Methoxide/Methanol | Pyridine-3-carbonitrile orientjchem.orgorientjchem.org |

| Chalcone | Malononitrile | Potassium Hydroxide/Methanol | 2-Methoxypyridine-3-carbonitrile nih.gov |

| 3-Acetyl-4-hydroxycoumarin-derived Chalcones | Malononitrile | Ammonium Acetate | Pyridine Carbonitrile nih.gov |

The Thorpe-Ziegler cyclization is a classical organic reaction that involves the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine upon treatment with a base. This methodology is particularly useful for the synthesis of five- and six-membered rings. nih.govtandfonline.com The resulting enamine can then be hydrolyzed to a cyclic ketone or exist in equilibrium with its imine tautomer.

In the context of heterocyclic synthesis, this reaction provides a powerful tool for ring closure. For example, thieno[2,3-b]pyridine (B153569) derivatives have been synthesized based on a Thorpe-Ziegler cyclization. nih.gov The process involves the reaction of arylidene malononitrile derivatives with thiocyanoacetamide, followed by alkylation and subsequent cyclization in the presence of sodium ethoxide to yield the target fused heterocyclic system. nih.gov Similarly, N-morpholin-1-yl acetyl derivatives have been subjected to Thorpe-Ziegler cyclization using sodium tert-butoxide to produce condensed pyridin-2(1H)-one derivatives. tandfonline.com

Metalation Chemistry and Regioselective Functionalization of Pyridazine Derivatives

Direct functionalization of the pyridazine ring can be challenging but is often achieved with high regioselectivity through metalation reactions, where a hydrogen atom is replaced by a metal, followed by quenching with an electrophile.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov The method relies on a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent like lithium diisopropylamide, LDA), directing deprotonation to the adjacent ortho-position. acs.org

For pyridazine and other azine systems, common DMGs include carboxamides, carbamates, and even halogen atoms. nih.govacs.org The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and sources of boron or silicon. nih.gov A one-pot DoM-boronation followed by a Suzuki-Miyaura cross-coupling has been described as a general method for synthesizing substituted azabiaryls, including those derived from pyridines. nih.govacs.org This approach avoids the often-difficult isolation of unstable pyridyl boronic acids. nih.gov Lewis acids can also be employed to influence the site of metalation on the pyridazine ring. researchgate.netnih.gov

The regioselectivity of metalation on the pyridazine scaffold is highly dependent on the substituents present on the ring and the metalation agent used. uni-muenchen.de The electron-deficient nature of the pyridazine ring makes it susceptible to deprotonation, but the presence of two adjacent nitrogen atoms complicates predictions of the most acidic proton.

Studies on unsymmetrically substituted pyridazines have shown that regioselectivity can be controlled. For example, the regioselective lithiation of 3-chloro-6-methoxypyridazine was reported to be only moderately successful. uni-muenchen.de However, the use of more sophisticated bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has enabled highly regioselective magnesiation. uni-muenchen.de In a study on 3-(butylthio)-6-chloropyridazine derivatives, magnesiation with TMPMgCl·LiCl occurred with high selectivity (>90:10) at the C5 position. uni-muenchen.de Interestingly, oxidation of the thioether to a sulfoxide (B87167) completely switched the regioselectivity, directing metalation to the C4 position. uni-muenchen.de

The use of Lewis acids can also dictate the outcome. The addition of mono- or bidentate boron Lewis acids can trigger a regioselective magnesiation or zincation of the parent pyridazine at either the C3 (ortho) or C4 (meta) position, a selectivity that can be rationalized by calculated pKa values of the pyridazine/Lewis acid complex. nih.gov These findings highlight that a careful choice of directing groups and metalating agents is crucial for achieving predictable and high-yielding functionalization of the pyridazine core. uni-muenchen.dest-andrews.ac.uk

Nucleophilic Aromatic Substitution in Halogenated Pyridazines

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes halogenated pyridazines susceptible to nucleophilic aromatic substitution (SNAr). dur.ac.ukgcwgandhinagar.com This reaction is a cornerstone for introducing a wide variety of functional groups onto the pyridazine scaffold.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. dur.ac.uk A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. In the second step, the leaving group (the halide ion) is eliminated, restoring aromaticity. dur.ac.uk

The reactivity of the halogen is dependent on its position on the pyridazine ring and the nature of the nucleophile. wur.nl Halogens at positions activated by the ring nitrogens (analogous to the ortho and para positions in nitrohalobenzenes) are generally more labile. In some cases, particularly with strong bases like potassium amide in liquid ammonia, alternative mechanisms such as elimination-addition (via a didehydropyridazine intermediate) or cine-substitution can occur. wur.nl More recently, methods involving base-catalyzed halogen transfer have been developed to enable the C-H etherification of N-heteroarenes, where a sacrificial halo-thiophene transfers its halogen to the heterocycle, which then undergoes SNAr. nih.gov This reaction pathway effectively transforms a C-H bond into a C-nucleophile bond in a single operation.

Oxidative Approaches in Pyridazine Carboxylic Acid Synthesis Relevant to Carbonitrile Derivatization

The synthesis of pyridazine carboxylic acids through oxidative methods is a fundamental strategy for accessing key intermediates required for further functionalization, notably the creation of pyridazine carbonitriles. This approach typically involves the oxidation of an alkyl group, most commonly a methyl group, attached to the pyridazine ring. The resulting carboxylic acid can then be converted to the nitrile moiety through various established chemical transformations.

The oxidation of a substituted methylpyridazine is a direct route to the corresponding carboxylic acid. A key example relevant to the synthesis of this compound precursors is the oxidation of 3-chloro-6-methylpyridazine. In one documented process, 3-chloro-6-methylpyridazine is treated with a strong oxidizing agent, potassium permanganate (KMnO₄), in a sulfuric acid medium under controlled temperature conditions. google.com This reaction specifically targets the methyl group for oxidation, converting it to a carboxylic acid and yielding 6-chloropyridazine-3-carboxylic acid with a reported yield of up to 65%. google.com This chlorinated carboxylic acid is a crucial intermediate, as the chloro group can subsequently be displaced by a methoxy group via nucleophilic substitution with sodium methoxide, leading to the formation of 6-methoxypyridazine-3-carboxylic acid. google.com

Another powerful oxidizing agent employed for this type of transformation is potassium dichromate (K₂Cr₂O₇) in sulfuric acid. This reagent has been successfully used in the synthesis of 3,6-dichloropyridazine-4-carboxylic acid from 3,6-dichloro-4-methylpyridazine. The process involves the oxidation of the methyl group at the C4 position of the pyridazine ring to a carboxylic acid. While effective, the use of dichromate salts is often avoided in industrial applications due to their high toxicity. google.com

Alternative methods have also been explored for the oxidation of alkyl groups on nitrogen-containing heterocycles, which are applicable to pyridazine systems. These include dehydrogenation using bromine in acetic acid and oxidation with other agents like perchloric acid. google.comgoogle.com The choice of oxidant and reaction conditions is critical to achieve high yields and prevent undesirable side reactions, such as decarboxylation or ring degradation. google.com

The pyridazine carboxylic acids synthesized through these oxidative routes are pivotal precursors for derivatization to the corresponding carbonitriles. The conversion of a carboxylic acid to a nitrile is a well-established transformation in organic chemistry. Common strategies include the conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, the carboxylic acid can be converted to its acyl chloride, which is then subjected to ammonolysis to yield the carbonitrile. More modern approaches include direct, one-pot conversions using various catalytic systems, such as iron-catalyzed deoxynitrogenation with cyanamides. researchgate.net

The following table summarizes selected oxidative methods for the synthesis of pyridazine carboxylic acids from methylpyridazine precursors.

| Starting Material | Oxidizing System | Product | Yield (%) |

| 3-chloro-6-methylpyridazine | KMnO₄ / H₂SO₄ | 6-chloropyridazine-3-carboxylic acid | 65% |

| 3,6-dichloro-4-methylpyridazine | K₂Cr₂O₇ / H₂SO₄ | 3,6-dichloropyridazine-4-carboxylic acid | - |

| 4-methyl-1H-pyridazin-6-one | Potassium dichromate | 6-oxo-1H-pyridazine-4-carboxylic acid | - |

Spectroscopic Characterization and Structural Elucidation of 6 Methoxypyridazine 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-methoxypyridazine-3-carbonitrile derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are used to assign every proton and carbon signal, confirming the substitution pattern on the pyridazine (B1198779) ring.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of a 6-methoxypyridazine derivative is characterized by distinct signals for the aromatic protons on the pyridazine ring and the protons of the methoxy (B1213986) group. The pyridazine ring protons typically appear as two doublets in the aromatic region, demonstrating a coupling constant (J-value) indicative of their ortho relationship.

For instance, in the closely related compound 3-(hept-1-yn-1-yl)-6-methoxypyridazine , the pyridazine protons H4 and H5 are observed as doublets at δ 7.32 ppm and δ 6.84 ppm, respectively, with a coupling constant of J = 9.1 Hz. rsc.org Similarly, a patent describing 6-methoxypyridazine-3-carboxylic acid reports the ¹H-NMR data for this analogue, which would show a similar pattern for its ring protons. google.com

The methoxy group (-OCH₃) protons consistently appear as a sharp singlet in the upfield region, typically between δ 4.0 and 4.2 ppm. In 3-(hept-1-yn-1-yl)-6-methoxypyridazine , this signal is found at δ 4.08 ppm. rsc.org For the broader class of substituted 2-methoxy-pyridine-3-carbonitriles, this methoxy signal is consistently reported in the δ 4.16–4.20 ppm range. mdpi.com The exact position is influenced by the electronic environment created by other substituents on the ring.

Table 1: Comparative ¹H-NMR Chemical Shifts (δ, ppm) for 6-Methoxypyridazine Analogues in CDCl₃

| Proton | 3-(hept-1-yn-1-yl)-6-methoxypyridazine rsc.org | Expected for this compound |

| H-4 | 7.32 (d, J=9.1 Hz) | ~7.6-7.8 (d) |

| H-5 | 6.84 (d, J=9.1 Hz) | ~7.1-7.3 (d) |

| OCH₃ | 4.08 (s) | ~4.1-4.2 (s) |

Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides critical information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic nature of the substituents.

In 3-(hept-1-yn-1-yl)-6-methoxypyridazine , the carbon atoms of the pyridazine ring resonate at δ 163.2 (C6), 144.0 (C3), 130.7 (C4), and 120.0 (C5). rsc.org The carbon attached to the electron-donating methoxy group (C6) is significantly deshielded. The methoxy carbon itself appears at approximately δ 54.9 ppm. rsc.org

For this compound, the nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 114-116 ppm, a characteristic region for this functional group. mdpi.com The C3 carbon, attached to the electron-withdrawing nitrile group, would be deshielded compared to a hydrogen-substituted carbon but may be influenced by resonance effects. In related pyridine-3-carbonitrile (B1148548) systems, the carbon atom bearing the nitrile group (C3) appears around δ 93.7 ppm. mdpi.com

Table 2: Comparative ¹³C-NMR Chemical Shifts (δ, ppm) for 6-Methoxypyridazine Analogues

| Carbon | 3-(hept-1-yn-1-yl)-6-methoxypyridazine (in CDCl₃) rsc.org | Expected for this compound |

| C3 | 144.0 | ~140-145 |

| C4 | 130.7 | ~132-135 |

| C5 | 120.0 | ~120-123 |

| C6 | 163.2 | ~163-165 |

| CN | N/A | ~114-116 |

| OCH₃ | 54.9 | ~55-56 |

Two-Dimensional NMR Correlation Spectroscopies (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to establish proton-proton couplings. For a this compound, a clear cross-peak between the doublets corresponding to H4 and H5 would be expected, confirming their adjacent positions on the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. It would show cross-peaks between H4 and C4, H5 and C5, and the methoxy protons and the methoxy carbon. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing the molecular structure together. Key expected correlations would include the methoxy protons to C6, H5 to C3 and C6, and H4 to C6 and the nitrile carbon. These correlations provide irrefutable evidence for the substitution pattern. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., Electrospray Ionization High-Resolution Mass Spectrometry - ESI-HMRS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HMRS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₆H₅N₃O), the expected exact mass can be calculated. In ESI-HMRS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. For example, in the analysis of various substituted pyridine-3-carbonitriles, the sodium adduct is commonly reported. mdpi.com A patent for the related 6-methoxypyridazine-3-carboxylic acid includes its ESI-MS spectrum, confirming the utility of this technique for the pyridazine core. google.com

The high-resolution data allows for the calculation of the elemental formula with a high degree of confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. Analysis of the isotopic cluster pattern can further confirm the presence of specific elements, such as chlorine or bromine, in substituted derivatives. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the key functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands that signal the presence of its specific functional groups.

The most diagnostic peak would be the stretching vibration of the nitrile group (-C≡N). This absorption is typically sharp and strong, appearing in the region of 2210-2240 cm⁻¹. In numerous reported spectra of pyridine-3-carbonitrile derivatives, this nitrile stretch is consistently observed around 2220 cm⁻¹. mdpi.comchimicatechnoacta.ru

Other important vibrations include:

C-O-C Stretching: The methoxy group will exhibit characteristic C-O-C asymmetric and symmetric stretching bands. The asymmetric stretch is usually stronger and appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridazine ring will show a series of absorptions in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group protons occurs just below 3000 cm⁻¹. tandfonline.com

Table 3: Key FT-IR Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Reference Characteristic |

| Nitrile (-C≡N) | Stretch | 2210 - 2240 | Sharp, Strong mdpi.comchimicatechnoacta.ru |

| Methoxy (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Methoxy (C-O-C) | Symmetric Stretch | ~1040 | Medium |

| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1600 | Multiple Bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Methyl C-H | Stretch | 2850 - 2960 | Medium to Weak tandfonline.com |

Fourier-Transform Raman (FT-Raman) Spectroscopy

No published FT-Raman spectroscopic data for this compound could be located.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Investigation

No published UV-Vis absorption spectra for this compound could be located.

X-ray Crystallography for Solid-State Molecular Structure Determination

No published X-ray crystallographic data for this compound could be located.

Chemical Reactivity and Mechanistic Investigations of 6 Methoxypyridazine 3 Carbonitrile

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. chemicalbook.com This electron deficiency, caused by the presence of two adjacent nitrogen atoms, renders the ring susceptible to nucleophilic attack. The electrophilicity of pyridazine-3-carbonitrile (B1590183) has been compared to that of pyrimidine-2-carbonitrile and pyridine-2-carbonitrile, with the pyrimidine (B1678525) series showing the highest susceptibility to metabolism-forming thiazoline (B8809763) adducts, followed by the pyridazine and then the pyridine (B92270) series. acs.org This trend correlates with the diminishing electrophilicity across these heterocycles. acs.org

The pyridazine nucleus can participate in various reactions, including:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. In some cases, a cyano group can act as a leaving group in formal SNAr processes on dicyanopyridazines, particularly in acidic media which enhances the electrophilicity of the ring through protonation. mdpi.com

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of pyridazines. For instance, the related compound 3-chloro-6-methoxypyridazine (B157567) can be regioselectively lithiated using lithium 2,2,6,6-tetramethylpiperidide (LTMP), enabling the introduction of various electrophiles. sigmaaldrich.com

Hydrogen Bonding and π-Stacking: The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, a property that can influence crystal packing and interactions with biological targets. acs.orgsmolecule.com The aromatic ring itself can also engage in π-stacking interactions. smolecule.com

The reactivity of the pyridazine ring makes it a valuable scaffold in the synthesis of more complex molecules, including those with potential pharmacological activity. chemicalbook.comscielo.org.za

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position of the pyridazine ring can undergo several key transformations, primarily demethylation and displacement reactions.

Demethylation: The methoxy group can be cleaved to yield the corresponding pyridazinone or pyridinol derivative. This transformation is typically achieved using strong acids or Lewis acids. For example, demethylation of methoxypyridine derivatives has been successfully carried out using reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃). nih.govmdpi.comclockss.org In one instance, trace amounts of demethylation were observed as a side reaction during the bromination of a methoxypyridine derivative in the presence of HBr in acetic acid. nih.gov

Hydrolysis: Acidic hydrolysis of a methoxypyridazine can lead to the formation of the corresponding pyridazinone. This has been demonstrated in the synthesis of aldose reductase inhibitors, where a 6-(benzofuran-2-sulfonyl)-2-methoxypyridazine was hydrolyzed to the pyridazinone product. drugfuture.com

Displacement: While the methoxy group itself can be displaced, it is more common to see its formation via the displacement of a leaving group, such as a halogen, by a methoxide (B1231860) source. For instance, 6-chloropyridazine-3-carboxylic acid reacts with sodium methoxide in methanol (B129727) to yield 6-methoxypyridazine-3-carboxylic acid. google.com This highlights the stability of the C-O bond once formed. The reaction of 2,6-dichloropyridine-3-carboxylic esters with methoxide anion shows solvent-dependent regioselectivity, with methanol as the solvent favoring the formation of the 6-methoxy isomer. pharm.or.jp

The following table summarizes conditions for the transformation of methoxy-substituted pyridazines and related pyridines.

| Starting Material | Reagent(s) | Product | Reference |

| Methoxypyridine derivative | HBr | Pyridinol derivative | nih.gov |

| 1-Benzyl-3-(2,4,6-trimethoxynicotinoyl)indole | BBr₃ | 4-Hydroxy derivative | clockss.org |

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol | 6-Methoxypyridazine-3-carboxylic acid | google.com |

| 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-methoxypyridazine | Acid | 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one | drugfuture.com |

Reactions at the Carbonitrile Functionality

The carbonitrile group (-C≡N) at the C-3 position is a versatile functional group that can participate in a wide array of chemical transformations, serving as a key handle for molecular elaboration.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This is a common transformation, for example, in the synthesis of 6-methoxypyridazine-3-carboxylic acid from the nitrile. google.commdpi.com

Conversion to Amides and Amidines: The nitrile can be converted to an amide. For instance, 3-(N⁴-acetylsulfanilamido)-6-methoxypyridazine is formed from the corresponding nitrile precursor, indicating an intermediate hydrolysis or related transformation. google.com It can also react to form formimidamides, such as N'-hydroxy-N-(6-methoxypyridazin-3-yl)formimidamide, which can be used in further cyclization reactions. sci-hub.se

Cyclization Reactions: The carbonitrile functionality is an excellent electrophile for intramolecular cyclization reactions. A prominent example is the Thorpe-Ziegler reaction, where a suitably substituted precursor undergoes cyclization to form a fused thieno[2,3-b]pyridine (B153569) ring system. tandfonline.com This strategy is widely used for the synthesis of polycyclic heterocyclic compounds. tandfonline.compsu.eduresearchgate.net

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. For example, pyridazine-3-carbonitrile can react with thiols like glutathione (B108866) or N-acetyl cysteine to form thiazoline adducts. acs.org It can also react with Grignard reagents, although unexpected reaction behaviors have been observed with certain pyridazinecarbonitrile derivatives and phenylmagnesium chloride. univie.ac.at

Elucidation of Reaction Mechanisms for Derivative Formation

Understanding the mechanisms of reactions involving 6-methoxypyridazine-3-carbonitrile and its derivatives is crucial for controlling reaction outcomes and designing synthetic pathways to novel compounds.

Nucleophilic Addition Pathways

Nucleophilic addition is a fundamental process in the reactions of this compound and its precursors. A well-studied example is the synthesis of 2-methoxypyridine-3-carbonitrile derivatives from chalcones and malononitrile (B47326) in a methanolic solution of sodium hydroxide (B78521). mdpi.comnih.gov

The proposed mechanism proceeds as follows:

Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the malononitrile anion to the β-carbon of the α,β-unsaturated ketone (chalcone). mdpi.comnih.gov

Attack on Nitrile: This is followed by the nucleophilic attack of methanol (or methoxide) on one of the C≡N groups. mdpi.comnih.gov

Tautomerization: The resulting imine intermediate tautomerizes to an amine derivative. mdpi.comnih.gov

Cyclization and Aromatization: Subsequent intramolecular dehydrative cyclization furnishes a dihydropyridine (B1217469) intermediate, which then undergoes oxidation (aromatization) to yield the final 2-methoxypyridine-3-carbonitrile product. mdpi.comnih.gov

Another important nucleophilic addition pathway involves the reaction of the carbonitrile group with thiols, which has been investigated as a model for metabolic activation. The electrophilicity of the carbonitrile in pyridazine-3-carbonitrile is sufficient to allow for the addition of biological thiols, leading to the formation of thiazoline derivatives. acs.org

Intramolecular Cyclization and Aromatization Processes

Intramolecular cyclization is a key strategy for constructing fused heterocyclic systems from pyridazine precursors.

Thorpe-Ziegler Cyclization: This reaction is used to synthesize thieno[2,3-b]pyridine derivatives. The process starts with the S-alkylation of a 2-mercaptopyridine-3-carbonitrile derivative (or nucleophilic substitution on a 2-halopyridine-3-carbonitrile with a mercaptoacetate). The resulting intermediate, containing both a nitrile and an active methylene (B1212753) group, undergoes a base-catalyzed intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 3-aminothieno[2,3-b]pyridine system. tandfonline.com

Synthesis of Fused Pyridazines: Derivatives of this compound can be used to synthesize a variety of fused heterocycles. For example, the carbohydrazide (B1668358) derivative obtained from a thienopyridazine can be treated with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form further fused pyrazole (B372694) and pyridone rings, respectively. researchgate.net Reaction with nitrous acid can lead to an azide, which upon thermolysis can cyclize to form an imidazo[4',5':4,5]thieno[2,3-c]pyridazine. researchgate.net

The following table provides examples of cyclization reactions starting from pyridazine nitrile derivatives.

| Starting Material/Precursor | Reagent(s) | Product Type | Mechanism/Reaction Type | Reference |

| Chalcone (B49325) + Malononitrile | NaOH, MeOH | 2-Methoxypyridine-3-carbonitrile | Michael Addition, Cyclization, Aromatization | mdpi.comnih.gov |

| 2-Bromo-4-methoxypyridine-3-carbonitrile + Methyl 2-mercaptoacetate | KOH (excess) | Thieno[2,3-b]pyridine | SNAr, Thorpe-Ziegler Cyclization | tandfonline.com |

| 3-Amino-5-phenylthieno[2,3-c]pyridazine-2-carbohydrazide | Nitrous Acid, then heat | Imidazo[4',5':4,5]thieno[2,3-c]pyridazine | Diazotization, Curtius Rearrangement, Cyclization | researchgate.net |

Investigation of Side Reactions and Byproduct Formation

In the synthesis and reactions of this compound and related compounds, the formation of side products can occur. Understanding these pathways is essential for optimizing reaction conditions and improving yields of the desired products.

Decyanation: A notable side reaction observed in the synthesis of 2-methoxypyridine-3-carbonitrile derivatives is decyanation, leading to the formation of pyridine compounds lacking the nitrile group. mdpi.comnih.gov This process is believed to occur through the hydrolysis of the nitrile to a carboxylic acid intermediate, which then undergoes decarboxylation under the reaction conditions to yield the pyridine derivative as a byproduct, often in poor yields. mdpi.com

Formation of Benzene Derivatives: In the one-step synthesis of 2-methoxypyridine-3-carbonitriles from propanedinitrile (malononitrile) and enals or enones, substituted 2-aminobenzene-1,3-dicarbonitriles have been identified as byproducts. consensus.appurl.edu

Regioisomers: In nucleophilic substitution reactions on substituted pyridazine or pyridine rings, the formation of regioisomers is a common challenge. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine (B109427) can yield both the 2-methylamino and the 6-methylamino substituted products. pharm.or.jp Similarly, reaction with sodium methoxide can lead to a mixture of 2-methoxy and 6-methoxy isomers, with the product distribution being highly dependent on the solvent and reaction conditions. pharm.or.jp

Electrophilic and Radical Reactions of the Pyridazine Core

The reactivity of the pyridazine ring in this compound towards electrophiles and radicals is significantly influenced by the electronic properties of the heterocyclic system and its substituents. The inherent electron deficiency of the pyridazine nucleus, a consequence of the two adjacent nitrogen atoms, generally disfavors classical electrophilic aromatic substitution reactions while creating opportunities for radical-mediated functionalization.

The pyridazine ring system is characterized by a high dipole moment and weak basicity. nih.gov The electron-withdrawing nature of the two nitrogen atoms reduces the electron density of the carbon atoms in the ring, making the core less susceptible to attack by electrophiles compared to benzene. This situation is analogous to the pyridine ring, which requires harsh conditions for electrophilic substitutions like nitration or halogenation. ntnu.nochemicalbook.com In this compound, the substituents play a crucial role in modulating this inherent reactivity. The methoxy group (-OCH₃) at the C-6 position is an electron-donating group, which would be expected to activate the ring towards electrophilic attack, particularly at the ortho (C-5) and para (C-4) positions. Conversely, the carbonitrile group (-CN) at the C-3 position is strongly electron-withdrawing, deactivating the ring. The interplay of these opposing electronic effects, combined with the intrinsic electron deficiency of the pyridazine core, suggests that electrophilic substitution on the ring would be challenging and likely require forcing conditions.

While direct electrophilic substitution on the pyridazine core is not extensively documented for this specific molecule, radical reactions offer a more viable pathway for its functionalization. A patented process for preparing substituted pyridazines highlights a method applicable to the pyridazine core, involving a radical-mediated reaction with a carboxylic acid. google.com This type of reaction, catalyzed by a silver ion and initiated by a peroxydisulfate, allows for the introduction of alkyl and aryl groups onto the pyridazine ring.

Detailed research findings on the radical substitution of a pyridazine core are presented in the table below, based on a general process that can be applied to substrates like this compound. google.com

Table 1: Radical Substitution on the Pyridazine Core

| Entry | Pyridazine Substrate | Carboxylic Acid | Catalyst/Initiator | Product | Yield (%) | Reference |

| 1 | 3-Chloro-6-methylpyridazine (B130396) | Cyclohexanecarboxylic acid | AgNO₃ / (NH₄)₂S₂O₈ | 4-Cyclohexyl-3-chloro-6-methylpyridazine | 8.4 | google.com |

| 2 | 3-Chloro-6-methylpyridazine | Pivalic acid | AgNO₃ / (NH₄)₂S₂O₈ | 4-tert-Butyl-3-chloro-6-methylpyridazine | 10.5 | google.com |

| 3 | 3,6-Dichloropyridazine (B152260) | Pivalic acid | AgNO₃ / (NH₄)₂S₂O₈ | 4-tert-Butyl-3,6-dichloropyridazine | 17 | google.com |

This radical-based approach demonstrates a method for C-H functionalization of the pyridazine ring, which is often difficult to achieve through conventional electrophilic substitution pathways. The reaction proceeds via the formation of a radical from the carboxylic acid, which then attacks the electron-deficient pyridazine ring. The positions of attack would be influenced by both steric and electronic factors of the substituents present on the this compound core.

Advanced Synthetic Applications and Future Research Directions in 6 Methoxypyridazine 3 Carbonitrile Chemistry

6-Methoxypyridazine-3-carbonitrile as a Versatile Synthetic Intermediate

The strategic placement of functional groups in this compound makes it an ideal precursor for complex molecular architectures and diverse chemical libraries. The nitrile group can be hydrolyzed, reduced, or participate in cycloadditions, while the methoxy (B1213986) group can be substituted, and the pyridazine (B1198779) ring itself can undergo various transformations.

Precursors for the Construction of Complex Polycyclic Heterocyclic Architectures

The electron-deficient nature of the pyridazine ring, enhanced by the nitrile group, makes this compound an excellent substrate for annulation and cycloaddition reactions to build fused heterocyclic systems. These polycyclic structures are of great interest due to their prevalence in biologically active molecules and functional materials.

Researchers have utilized nitrile-substituted pyridazines in reactions with various dinucleophiles to construct fused systems like pyridopyridazines and pyrazolopyridazines. nih.gov For instance, reactions with active methylene (B1212753) compounds can lead to the formation of new rings fused to the pyridazine core. The nitrile group often serves as a key electrophilic site or a precursor to an amine or carboxylic acid that can participate in subsequent cyclization steps. The use of exocyclic α,β-unsaturated ketones as reaction partners with pyridazine derivatives is another established route to polycyclic fused ring systems, such as tetracyclic benzodiazepines and pyrimidines. researchgate.net

| Precursor | Reagent Type | Resulting Polycyclic System | Reference |

| Phenylazocyanothioacetamide | Malononitrile (B47326) Dimer | Pyridopyridazine derivative | nih.gov |

| Phenylazocyanothioacetamide | Active Methylene Heterocycles | Pyrazolo- and Thiazolo-fused Pyridazines | nih.gov |

| 6-Iodo-N-propargylpyridones | Aryl Isonitriles | 11H-Indolizino[1,2-b]quinolines | acs.org |

| 2-Acylfurans | Ammonia | 3-Hydroxypyridines (via ring expansion) | researchgate.net |

Building Blocks for Diversity-Oriented Synthesis of Chemically Diverse Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. bham.ac.uk this compound is an excellent scaffold for DOS due to its multiple reaction handles that can be selectively functionalized.

The pyridazine core is considered a "privileged structure" in medicinal chemistry, and its systematic functionalization can generate libraries of compounds with a wide range of biological activities. researchgate.net For example, the methoxy group can be substituted via nucleophilic aromatic substitution, while the nitrile can be transformed into various other functionalities. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, on halogenated pyridazine precursors offer a powerful tool for introducing chemical diversity. researchgate.net By applying a series of sequential reactions, vast libraries of polysubstituted pyridazines can be generated from a common intermediate derived from this compound, populating underexplored chemical space. bham.ac.uk

Exploration of this compound Derivatives in Materials Science Research

The unique electronic and photophysical properties of pyridazine derivatives make them attractive candidates for applications in materials science. The combination of electron-donating and electron-withdrawing groups in this compound can create a significant dipole moment and lead to interesting optical properties.

Derivatives of pyridine-carbonitriles have been investigated as luminophores. researchgate.net The introduction of various aryl groups onto the core scaffold can tune the fluorescence properties, making them potentially useful in organic light-emitting diodes (OLEDs) or as fluorescent probes. Research on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has shown that these molecules can be synthesized efficiently and their structures can be systematically varied to modulate their properties. researchgate.netmdpi.com While this research focuses on pyridine (B92270), the underlying principles of creating push-pull systems to achieve desirable photophysical properties are directly applicable to the pyridazine analogue, suggesting a promising area for future investigation. The inherent polarity and hydrogen bonding capability of the pyridazine ring can also influence the self-assembly and bulk properties of derived materials. nih.govchemimpex.com

Development of Novel Chemical Probes and Research Tools

Chemical probes are small molecules used to study and manipulate biological systems. The pyridazine scaffold is present in several bioactive molecules, and derivatives of this compound can be designed as specific probes for enzymes or receptors. nih.gov

The related compound, 6-methoxypyridazine-3-carboxylic acid, is known to be used in research to study enzyme inhibition and receptor interactions. chemimpex.com This suggests that the carbonitrile analogue could serve as a precursor for similar probes. The nitrile group itself is a weak hydrogen bond acceptor and can be a bioisostere for other functional groups. Furthermore, its electrophilicity makes it a potential target for covalent modification by nucleophilic residues in proteins, a strategy used in designing covalent inhibitors. nih.gov The methoxypyridine motif has been successfully incorporated into γ-secretase modulators, demonstrating the utility of this scaffold in designing molecules that interact with complex biological targets. nih.gov These examples highlight the potential for developing derivatives of this compound as tailored research tools to investigate biological pathways.

Emerging Trends in Pyridazine Chemistry Relevant to Nitrile Functionalization

The functionalization of the nitrile group on the pyridazine ring is a key step in many synthetic applications. Recent advancements in synthetic methodology offer new and efficient ways to transform this versatile group.

Emerging trends focus on transition-metal-free and photocatalytic methods for C-H functionalization and derivatization of nitrogen heterocycles like pyridine and pyridazine. jiaolei.groupresearchgate.netacs.org These methods provide milder and often more selective alternatives to classical approaches. For the nitrile group specifically, modern organic synthesis offers a plethora of transformations beyond simple hydrolysis or reduction. For example, catalytic reactions can convert nitriles into tetrazoles, amides, or other heterocycles. Radical-based reactions, increasingly accessible through photoredox catalysis, allow for novel functionalizations at positions adjacent to the nitrile group or even direct manipulation of the C-N triple bond. acs.org The development of methods for the late-stage functionalization of pyridines, which often face challenges of regioselectivity, provides valuable insights that can be applied to pyridazine systems. researchgate.net

Opportunities for Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalysis offers powerful tools for both the synthesis of the this compound core and its subsequent derivatization. These methods can improve efficiency, reduce waste, and provide access to novel derivatives.

A significant recent development is the use of chiral copper hydride (CuH) complexes to catalyze the asymmetric dearomatization of pyridazines. nih.govmit.eduresearchgate.net This approach allows for the direct C-C bond-forming dearomatization without pre-activation of the heterocycle, opening up routes to highly enantioenriched functionalized heterocycles under mild conditions. mit.eduresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of pyridazines. researchgate.net Starting from a halogenated precursor, a wide variety of substituents can be introduced at specific positions on the ring, a cornerstone of modern diversity-oriented synthesis. The synthesis of 6-methoxypyridazine-3-carboxylic acid, a closely related compound, has been optimized for industrial production using readily available starting materials, demonstrating the scalability of reactions involving this scaffold. google.com

| Catalytic Method | Catalyst/Reagent | Transformation | Significance | Reference |

| Asymmetric Dearomatization | Chiral Copper Hydride (CuH) | C-C bond formation on the pyridazine ring | Access to enantioenriched functionalized heterocycles | nih.govmit.eduresearchgate.net |

| Cross-Coupling | Palladium Complexes | Introduction of aryl, alkyl, etc. groups | High potential for chemical library generation | researchgate.net |

| Aerobic Cyclization | Cu(II) | Synthesis of dihydropyridazines and pyridazines | Efficient synthesis of the core ring system | organic-chemistry.org |

| [4+2] Annulation | TBAI/K₂S₂O₈ | Synthesis of trisubstituted pyridazines | Metal-free approach to functionalized pyridazines | organic-chemistry.org |

Future research will likely focus on expanding the scope of these catalytic methods, developing novel catalytic cycles for direct C-H functionalization of the this compound ring, and applying these strategies to the efficient synthesis of complex target molecules.

Q & A

Q. What are the common synthetic routes for 6-Methoxypyridazine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound can be inferred from analogous pyridazine derivatives. A three-step approach is often employed:

Halogenation : Introduce a halogen (e.g., Cl, F) at the 5-position of pyridazine using reagents like PCl₅ or Selectfluor.

Trifluoromethylation/Cyanation : Replace the halogen with a cyano group via nucleophilic substitution using CuCN or KCN under reflux conditions.

Methoxy Group Introduction : Use methanol or methyl iodide in the presence of a base (e.g., NaH) for methoxylation .

Optimization Tips :

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and cyano (-CN) groups. The methoxy proton typically resonates at δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N bond lengths ~1.15 Å for cyano groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 166.06 for C₆H₅N₃O) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The cyano group at position 3 and methoxy at position 6 dictate reactivity:

- Cyano Group : Participates in reduction (e.g., LiAlH₄ → primary amine) or hydrolysis (H₂SO₄ → carboxylic acid).

- Methoxy Group : Undergo demethylation (e.g., BBr₃ → hydroxyl group) or substitution (e.g., amines → pyridazine derivatives) .

Advanced Research Questions

Q. How do computational models predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

Q. What strategies resolve contradictions in reported biological activity data for pyridazine-carbonitrile derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, solvent DMSO concentration).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl ) with activity. For instance, methoxy groups may enhance solubility but reduce membrane permeability .

Q. How can this compound be utilized in multi-component reactions for heterocyclic library synthesis?

Methodological Answer: Example protocol:

Reactants : Combine with malononitrile and aldehydes in ionic liquids (e.g., [bmim][BF₄]) at 80°C.

Products : Generate pyrazolo[3,4-b]pyridines (yield >90%) via cyclocondensation.

Purification : Use column chromatography (silica gel, hexane:EtOAc) and confirm via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。